Methyl 3,3-dimethyl-2,3-dihydrofuro[3,2-b]pyridine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3,3-dimethyl-2,3-dihydrofuro[3,2-b]pyridine-5-carboxylate: is a heterocyclic compound that features a fused furan and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3,3-dimethyl-2,3-dihydrofuro[3,2-b]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One approach involves the double reduction and double heterocyclization of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles in the presence of sodium borohydride . This reaction is accompanied by the opening of the pyrrole ring in the starting compounds, followed by a double reduction and tandem closure of furan and pyridine rings .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 3,3-dimethyl-2,3-dihydrofuro[3,2-b]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under specific conditions.
Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 3,3-dimethyl-2,3-dihydrofuro[3,2-b]pyridine-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure makes it a candidate for studying interactions with biological molecules.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which methyl 3,3-dimethyl-2,3-dihydrofuro[3,2-b]pyridine-5-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
2,3-dihydrofuro[2,3-b]pyridine derivatives: These compounds share a similar fused ring system and exhibit comparable biological activities.
Indole derivatives: Indoles are another class of heterocyclic compounds with significant biological importance.
Uniqueness: Methyl 3,3-dimethyl-2,3-dihydrofuro[3,2-b]pyridine-5-carboxylate is unique due to its specific substitution pattern and the presence of both furan and pyridine rings. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H13NO3 |
---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
methyl 3,3-dimethyl-2H-furo[3,2-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C11H13NO3/c1-11(2)6-15-8-5-4-7(10(13)14-3)12-9(8)11/h4-5H,6H2,1-3H3 |
InChI Key |
ZBDPGNICSGLFNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC2=C1N=C(C=C2)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.